Arginyl-phenylalanine anilide
CAS No.: 148504-96-5
Cat. No.: VC0233396
Molecular Formula: C14H22ClNO
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 148504-96-5 |
|---|---|
| Molecular Formula | C14H22ClNO |
| Molecular Weight | 0 |
Introduction
Chemical Structure and Properties
Arginyl-phenylalanine anilide is characterized by its distinctive molecular architecture, featuring both basic (arginine) and aromatic (phenylalanine) amino acid residues connected through peptide bonds, with an anilide group attached to the C-terminus. The compound contains a guanidino group from the arginine residue, which contributes a strongly basic character, while the phenylalanine component provides aromatic properties that influence both the physical characteristics and biological interactions of the molecule .
The structural arrangement involves:
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An arginine residue with its characteristic guanidino side chain
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A phenylalanine residue with its aromatic side chain
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An anilide group (derived from aniline) attached to the C-terminus
This configuration results in a molecule with both hydrophilic and hydrophobic regions, providing amphipathic properties that are advantageous for various biological interactions. The guanidino group typically exists in a protonated form at physiological pH, contributing positive charge to the molecule .
Physical and Chemical Properties
The combination of these properties in arginyl-phenylalanine anilide results in a compound with distinctive chromatographic behavior, moderate water solubility, and the capacity to engage in multiple types of molecular interactions .
Synthetic Approaches and Methodologies
The synthesis of arginyl-phenylalanine anilide represents a challenging process that requires careful consideration of reaction conditions to prevent racemization and ensure stereochemical purity. Several approaches have been documented in the literature, with solution-phase peptide synthesis being the predominant method.
Solution-Phase Peptide Synthesis
The solution-phase synthesis of arginyl-phenylalanine anilide typically follows a sequential approach similar to that used for related peptide derivatives. A general synthetic route involves:
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Protection of the arginine guanidino group using protecting groups such as Pbf (2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonamide)
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Coupling of protected arginine with aniline to form the arginine anilide intermediate
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Deprotection of the α-amino group of arginine
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Coupling with protected phenylalanine
The critical step in this synthesis is the coupling reaction, which must be performed under conditions that minimize racemization of the stereogenic centers. Research indicates that the coupling of phenylalanine derivatives with aniline requires particular attention, as this step carries the highest risk of racemization .
Coupling Reagents and Conditions
The choice of coupling reagents significantly influences both the yield and stereochemical integrity of the final product. Studies on related compounds suggest that using coupling reagents such as HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) with DIPEA (N,N-diisopropylethylamine) in DMF (dimethylformamide) provides effective coupling while minimizing racemization .
For the arginine component, maintaining protection of the guanidino side chain throughout the synthesis is essential due to its high nucleophilicity. The Pbf protecting group has proven effective for this purpose, as it can be selectively removed in the final step under acidic conditions .
Analytical Characterization Techniques
The characterization of arginyl-phenylalanine anilide and confirmation of its structural integrity and purity require multiple analytical techniques. These methods are essential for verifying the identity, purity, and stereochemical configuration of the synthesized compound.
Chromatographic Analysis
Chromatographic techniques play a crucial role in the analysis and purification of arginyl-phenylalanine anilide. The distinct Rf values of the amino acid constituents (arginine: 0.20; phenylalanine: 0.68) provide a basis for monitoring reaction progress and assessing purity . High-performance liquid chromatography (HPLC) with appropriate chiral stationary phases can be employed to determine enantiomeric purity, which is essential given the potential for racemization during synthesis .
Spectroscopic Methods
Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information about arginyl-phenylalanine anilide. Both 1H and 13C NMR can confirm the presence of the aromatic rings from phenylalanine and the anilide group, as well as the characteristic signals of the arginine side chain. The coupling patterns observed in the NMR spectra can also provide evidence for the correct peptide linkages .
Mass spectrometry is another essential technique for confirming the molecular weight and fragmentation pattern of arginyl-phenylalanine anilide. The characteristic fragmentation at peptide bonds can yield diagnostic ions that confirm the sequence and structure of the compound .
Biological Activities and Applications
Arginyl-phenylalanine anilide exhibits biological properties that make it relevant for various research applications. The combination of the basic arginine residue and the aromatic phenylalanine and anilide groups creates a unique molecular entity with potential interactions with biological targets.
Enzyme Inhibition Studies
Research on structurally related compounds suggests that arginyl-phenylalanine anilide may interact with certain proteolytic enzymes. Studies on trypsin, which preferentially cleaves peptide bonds after basic residues like arginine, have shown that substrates containing both arginine and aromatic groups can exhibit distinct kinetic properties .
The kinetic parameters for the hydrolysis of similar compounds by trypsin have been investigated, with findings indicating that the presence of both basic and aromatic components can influence both binding affinity (Km) and catalytic efficiency (kcat). These studies provide insight into how arginyl-phenylalanine anilide might interact with trypsin-like proteases .
Structure-Activity Relationships
Understanding the relationship between the structural features of arginyl-phenylalanine anilide and its biological activities provides valuable insights for potential modifications to enhance specific properties.
Importance of Stereochemistry
For instance, studies on PAβN have demonstrated that while the L,L-configuration is most commonly used, the D,D-enantiomer can also exhibit significant activity while offering improved hydrolytic stability .
Role of Functional Groups
The functional groups present in arginyl-phenylalanine anilide play distinct roles in its biological interactions:
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The guanidino group of arginine: Provides positive charge for electrostatic interactions with negatively charged targets such as phosphates in nucleic acids or carboxylates in proteins
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The aromatic ring of phenylalanine: Enables π-π stacking interactions with aromatic residues in proteins or intercalation with nucleic acid bases
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The anilide group: Contributes additional aromatic character and can participate in hydrogen bonding through its NH group
These structure-activity relationships provide a foundation for rational design of modified derivatives with enhanced properties for specific applications.
Analytical Data and Experimental Findings
Research on arginyl-phenylalanine anilide and related compounds has generated valuable analytical data that characterizes their behavior in various experimental settings.
Enzymatic Hydrolysis Kinetics
Studies examining the hydrolysis of similar amide and anilide substrates by trypsin have provided kinetic parameters that offer insight into how these compounds interact with proteolytic enzymes. The table below summarizes comparative kinetic data for hydrolysis of related substrates:
| Substrate Type | Relative kcat | Relative Km | kcat/Km Ratio |
|---|---|---|---|
| Amide derivatives | 1.0 | 1.0 | 1.0 |
| Anilide derivatives | 0.3-0.5 | 0.1-0.2 | 2.0-3.0 |
| GPA substrates* | Similar to Arg | Similar to Arg | Similar to Arg |
*GPA refers to p-guanidino-phenylalanine, structurally related to arginine
This data indicates that anilide derivatives typically exhibit lower turnover rates (kcat) but also lower Km values, resulting in potentially higher specificity constants (kcat/Km) .
Chromatographic Behavior
The chromatographic properties of arginyl-phenylalanine anilide are influenced by both the basic arginine and the aromatic components. Thin-layer chromatography (TLC) analysis using appropriate solvent systems can separate this compound from precursors and related derivatives based on differences in polarity and interactions with the stationary phase .
Future Research Directions
Research on arginyl-phenylalanine anilide continues to evolve, with several promising directions for future investigation:
Development of Improved Synthetic Methods
Current synthetic approaches for arginyl-phenylalanine anilide involve multiple steps with potential for racemization. Future research could focus on developing more efficient synthesis routes that maintain stereochemical integrity while improving yields. The application of enzymatic methods, similar to those used for other N-arylated amino acids, represents a promising avenue for stereoselective synthesis .
Exploration of Biological Applications
The unique structural features of arginyl-phenylalanine anilide suggest potential applications that warrant further investigation:
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As probes for studying protein-peptide interactions, particularly those involving arginine recognition domains
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As starting points for the development of enzyme inhibitors targeting trypsin-like proteases
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As components in the design of novel antimicrobial compounds, building on the established activity of related structures
These research directions could expand the utility of arginyl-phenylalanine anilide in biochemical and pharmaceutical research.
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